

# An In-depth Technical Guide to the Chemical Structure of Carbazomycin C

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Compound of Interest		
Compound Name:	Carbazomycin C	
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### **Abstract**

**Carbazomycin C**, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure of **Carbazomycin C**, detailing its spectroscopic properties, a validated synthetic route, and insights into its mechanism of action. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

### **Chemical Structure and Properties**

**Carbazomycin C** is formally known as 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol.[1] Its chemical structure is characterized by a tricyclic carbazole core, which consists of two benzene rings fused to a central pyrrole ring. This core is further functionalized with two methyl groups, two methoxy groups, and a hydroxyl group, contributing to its unique physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of Carbazomycin C



Property	Value	Reference
CAS Number	108073-62-7	[1]
Molecular Formula	C16H17NO3	[1]
Molecular Weight	271.31 g/mol	[1]
Appearance	Pale yellow needles	Naid et al., 1987
Solubility	Soluble in methanol, chloroform, and acetone; sparingly soluble in water	Naid et al., 1987
UV λmax (MeOH)	228, 246, 290, 340 nm	Naid et al., 1987

### **Spectroscopic Data for Structural Elucidation**

The definitive structure of **Carbazomycin C** was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### **Mass Spectrometry**

High-resolution mass spectrometry (HR-MS) confirms the molecular formula of **Carbazomycin C** as C<sub>16</sub>H<sub>17</sub>NO<sub>3</sub>. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the atoms within the molecule.

Table 2: Mass Spectrometry Data for Carbazomycin C

lon	m/z (relative intensity, %)	Interpretation
[M]+	271 (100)	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	256 (68)	Loss of a methyl group
[M-OCH₃] <sup>+</sup>	240 (25)	Loss of a methoxy group

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are instrumental in determining the precise arrangement of atoms in **Carbazomycin C**. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of each proton and carbon atom.

Table 3: <sup>1</sup>H NMR Spectroscopic Data for Carbazomycin C (in CDCl<sub>3</sub>)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.25	d	8.4
H-7	6.85	dd	8.4, 2.2
H-8	7.05	d	2.2
1-CH₃	2.30	S	-
2-CH₃	2.45	S	-
3-OCH₃	3.90	S	-
6-OCH₃	3.85	S	-
4-OH	5.50	s	-
9-NH	7.80	br s	-

Table 4: <sup>13</sup>C NMR Spectroscopic Data for **Carbazomycin C** (in CDCl<sub>3</sub>)



Carbon	Chemical Shift (δ, ppm)
C-1	118.5
C-2	125.0
C-3	148.0
C-4	140.0
C-4a	120.0
C-4b	115.0
C-5	110.0
C-5a	142.0
C-6	155.0
C-7	95.0
C-8	112.0
C-8a	122.0
1-CH <sub>3</sub>	10.0
2-CH₃	12.5
3-OCH₃	60.5
6-OCH₃	55.5

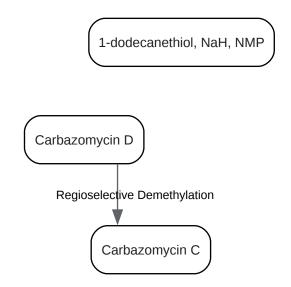
## **Total Synthesis of Carbazomycin C**

A gram-scale total synthesis of **Carbazomycin C** has been reported, providing a reliable method for its production for research purposes. The synthesis involves a multi-step process, with a key regioselective demethylation step to yield the final product.

### **Synthetic Workflow**

The overall synthetic strategy is outlined below. The process begins with commercially available starting materials and proceeds through several key intermediates.





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Fig 1. Final step in the total synthesis of Carbazomycin C.

## Experimental Protocol: Regioselective Demethylation of Carbazomycin D

To a solution of Carbazomycin D (1.0 eq) in N-methyl-2-pyrrolidone (NMP), sodium hydride (3.0 eq) is added at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 1-dodecanethiol (2.0 eq). The reaction mixture is then heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **Carbazomycin C**.

### **Biological Activity and Mechanism of Action**

**Carbazomycin C** exhibits a range of biological activities, with its inhibitory effect on 5-lipoxygenase (5-LOX) being a key area of interest for drug development.

Table 5: Biological Activities of Carbazomycin C



Activity	Target Organism/Cell Line	IC50 / MIC	Reference
Antibacterial	Bacillus subtilis	3.13 μg/mL	Naid et al., 1987
Antifungal	Trichophyton mentagrophytes	6.25 μg/mL	Naid et al., 1987
Cytotoxic	MCF-7 (human breast cancer)	9.8 μg/mL	[1]
5-Lipoxygenase Inhibition	RBL-1 cell extracts	1.9 μΜ	[1]

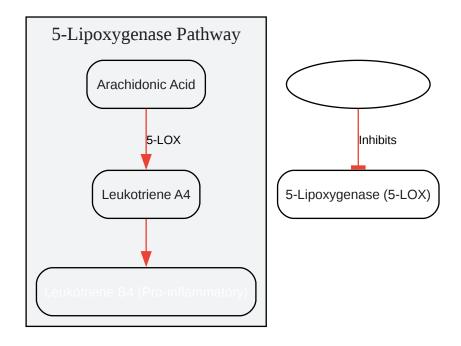
### **Inhibition of 5-Lipoxygenase**

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are proinflammatory mediators. Inhibition of 5-LOX is a promising therapeutic strategy for inflammatory diseases such as asthma and arthritis.

The inhibitory activity of **Carbazomycin C** on 5-lipoxygenase is determined using a spectrophotometric assay with rat basophilic leukemia (RBL-1) cell extracts as the enzyme source.

- Preparation of RBL-1 Cell Cytosol: RBL-1 cells are harvested, washed, and resuspended in a phosphate buffer. The cells are lysed by sonication, and the cytosolic fraction is obtained by centrifugation.
- Enzyme Assay: The assay mixture contains the RBL-1 cell cytosol, calcium chloride, and the test compound (**Carbazomycin C**) in a phosphate buffer. The reaction is initiated by the addition of the substrate, arachidonic acid.
- Measurement: The formation of conjugated dienes, a product of the 5-lipoxygenase reaction, is monitored by measuring the increase in absorbance at 234 nm.
- Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.



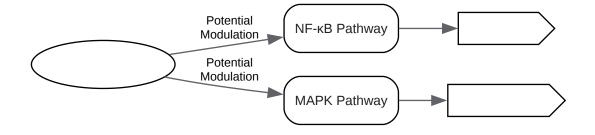


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Fig 2. Inhibition of the 5-Lipoxygenase pathway by Carbazomycin C.

### **Potential Signaling Pathway Interactions**

While the precise signaling pathways modulated by **Carbazomycin C** are still under investigation, its structural similarity to other carbazole alkaloids suggests potential interactions with key cellular signaling cascades, such as the NF-kB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer. Further research is warranted to elucidate the specific molecular targets and signaling events affected by **Carbazomycin C**.



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### References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex PubMed [pubmed.ncbi.nlm.nih.gov]
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